molecular formula C12H13BrFNO2 B14913294 1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid

1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14913294
M. Wt: 302.14 g/mol
InChI Key: WKIBBKWASAAEBR-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid (CAS 1839983-62-8) is a high-purity chemical intermediate designed for research and development applications. This compound features a pyrrolidine-3-carboxylic acid scaffold, a structure recognized in medicinal chemistry for its prevalence in biologically active molecules . The molecule is synthetically versatile; the bromo and fluoro substituents on the benzyl ring make it a valuable building block for further chemical exploration, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create more complex structures . The carboxylic acid functional group also provides a handle for further derivatization, including the formation of amides or esters . As a key intermediate, its primary research value lies in the construction of novel compounds for screening and development, potentially in areas such as oncology and neurodegenerative diseases, where similar pyrrolidine and carboxylic acid-containing structures are investigated . This product is intended for use by technically qualified professionals in laboratory settings only. It is strictly for research and further manufacturing applications and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H13BrFNO2

Molecular Weight

302.14 g/mol

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H13BrFNO2/c13-10-1-2-11(14)9(5-10)7-15-4-3-8(6-15)12(16)17/h1-2,5,8H,3-4,6-7H2,(H,16,17)

InChI Key

WKIBBKWASAAEBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)CC2=C(C=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, benzylpyrrolidine, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the benzyl ring.

    Carboxylation: The intermediate product is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position of the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, fluorination, and carboxylation reactions under controlled conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the benzyl group.

    Carboxylation and Decarboxylation: The carboxylic acid group can be involved in carboxylation and decarboxylation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.

Scientific Research Applications

1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents, along with the carboxylic acid group, play a crucial role in binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to pyrrolidine derivatives with modifications in the benzyl substituent, functional groups, and ring saturation. Key analogs are summarized below:

Compound Name Substituents on Benzyl Group Pyrrolidine Modifications Functional Group CAS Number Source
1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid 5-Bromo, 2-Fluoro None Carboxylic acid Not listed Target compound
1-(3-Bromobenzyl)-5-oxo-3-pyrrolidinecarboxylic acid 3-Bromo 5-Oxo (ring ketone) Carboxylic acid 927984-04-1
1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluoro 5-Oxo Carboxamide 1144436-63-4
1-(4-Fluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (1,3-Benzodioxol-5-ylmethyl)-amide 4-Fluoro (phenyl) 5-Oxo Amide 312319-40-7
1-Methyl-5-oxopyrrolidine-3-carboxylic acid None 5-Oxo, 1-Methyl Carboxylic acid 42346-68-9

Key Observations

Substituent Position Effects: The 5-bromo-2-fluoro substitution in the target compound may enhance metabolic stability compared to 3-bromo () or 4-fluoro () analogs due to reduced steric hindrance and optimized halogen interactions with biological targets .

Functional Group Impact :

  • The carboxylic acid group in the target compound and allows for salt formation, improving aqueous solubility compared to amide derivatives () .
  • 5-Oxo modification () introduces a ketone, altering the pyrrolidine ring’s conformation and electron distribution, which may affect binding affinity .

Biological Relevance: Amide-linked heterocycles (e.g., thiadiazole in ) are common in drug design for targeting enzymes or receptors, suggesting that the target compound’s carboxylic acid group could be modified for specific applications .

Notes and Implications

  • Electronic Effects : The electron-withdrawing bromo and fluoro groups may decrease the pKa of the carboxylic acid, enhancing ionization at physiological pH .
  • Metabolism: Fluorine at the 2-position may resist oxidative metabolism, extending half-life compared to non-halogenated analogs .
  • Structural Diversity : highlights tert-butyl and trifluoromethyl pyrrolidine esters, underscoring the versatility of this scaffold in medicinal chemistry .

Biological Activity

1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyrrolidine ring with a bromofluorobenzyl moiety, which may confer specific pharmacological properties. Understanding its biological activity is crucial for its application in drug development and therapeutic uses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12BrFNO2\text{C}_{12}\text{H}_{12}\text{BrFNO}_2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The bromofluorobenzyl group enhances binding affinity, while the pyrrolidine structure influences pharmacokinetics. The carboxylic acid functional group may also play a role in mediating interactions with biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, compounds with similar structures have shown significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : In vitro assays indicate potential cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapeutics. The mechanism might involve apoptosis induction and inhibition of cell proliferation .
  • Serotonin Receptor Modulation : Similar compounds have been explored as modulators of serotonin receptors, which are critical in treating mood disorders and other neurological conditions .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into the biological activity of this compound:

StudyFindings
MDPI Review (2023) Discussed the conjugation of small molecules with amino acids, highlighting enhanced antimicrobial activity in related compounds .
RSC Advances (2021) Reported on the design and synthesis of pyrrolo derivatives with potent activities against fibroblast growth factor receptors (FGFR), suggesting similar pathways may be targeted by our compound .
Patents on Serotonin Modulators Highlighted the potential for derivatives to act on serotonin receptors, indicating a pathway for mood regulation .

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine-3-carboxylic acid be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 5-bromo-2-fluorobenzyl halides with pyrrolidine-3-carboxylic acid derivatives. To optimize yield, use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with boronic acid intermediates, as demonstrated for structurally similar bromo-fluoro-pyridine derivatives . Purification via recrystallization (ethanol/water mixtures) or preparative HPLC (C18 columns with acetonitrile/water gradients) improves purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) to confirm substituent positions on the pyrrolidine and benzyl rings.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC-PDA (photodiode array detection) to assess purity (>95% recommended for biological assays) .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro studies?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Solubility can be predicted via computational tools (e.g., COSMO-RS) using logP values (~2.5 for similar brominated pyrrolidines) .

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of this compound?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can resolve enantiomers. Chiral HPLC (CHIRALPAK® IA/IB columns) with hexane/isopropanol gradients separates stereoisomers, as validated for fluorinated pyrrolidine derivatives .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases). Focus on halogen-bonding interactions between the bromine/fluorine substituents and hydrophobic pockets, as seen in bromo-fluoro-pyridine inhibitors .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, incubation time) and validate target engagement via:

  • Isothermal titration calorimetry (ITC) for binding thermodynamics.
  • Kinase profiling panels (Eurofins) to assess off-target effects.
  • Control for batch-to-batch variability using HRMS and elemental analysis .

Q. How does the bromine-fluorine substitution pattern influence metabolic stability?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification. Fluorine at the 2-position reduces oxidative metabolism compared to non-fluorinated analogs, while bromine enhances lipophilicity and target residence time .

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